molecular formula C6H5N3O B12851158 5-Amino-6-hydroxynicotinonitrile

5-Amino-6-hydroxynicotinonitrile

Cat. No.: B12851158
M. Wt: 135.12 g/mol
InChI Key: VIDQGBJPNBVXQI-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxynicotinonitrile is an organic compound with the molecular formula C(_6)H(_5)N(_3)O It is a derivative of nicotinonitrile, characterized by the presence of amino and hydroxyl functional groups on the pyridine ring

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-amino-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,8H2,(H,9,10)

InChI Key

VIDQGBJPNBVXQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method starts with the nitration of nicotinonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-6-hydroxynicotinonitrile may involve continuous flow processes to ensure scalability and efficiency. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of 5-amino-6-oxonicotinonitrile.

    Reduction: Formation of 5-amino-6-hydroxyaminomethylnicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-6-hydroxynicotinonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, 5-Amino-6-hydroxynicotinonitrile is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-hydroxyquinoline: Similar structure but with a quinoline ring.

    6-Amino-5-hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    5-Amino-6-hydroxyisonicotinonitrile: Similar structure but with an isonicotinonitrile backbone.

Uniqueness

5-Amino-6-hydroxynicotinonitrile is unique due to its specific arrangement of functional groups on the pyridine ring. This configuration provides distinct reactivity and properties, making it suitable for specialized applications in various fields.

Biological Activity

5-Amino-6-hydroxynicotinonitrile (AHN) is an organic compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-6-hydroxynicotinonitrile has the molecular formula C6_6H5_5N3_3O. It is characterized by an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a pyridine ring, which enhances its reactivity and biological interactions.

PropertyValue
Molecular Weight135.12 g/mol
Melting PointNot specified
SolubilitySoluble in water
Functional GroupsAmino, Hydroxyl

The biological activity of AHN is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate the activity of target molecules.

  • Enzyme Interaction : AHN has been investigated for its role as an enzyme inhibitor, particularly in pathways related to metabolic diseases.
  • Receptor Modulation : Studies suggest that AHN may modulate receptor activity, influencing pathways involved in pain perception and inflammation.

Pharmacological Studies

Recent research has highlighted the pharmacological potential of AHN. It has been studied for its antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

AHN exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study evaluating AHN against Staphylococcus aureus and Escherichia coli, AHN demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial properties .

Anti-inflammatory Effects

AHN's anti-inflammatory effects have been explored in models of acute inflammation. It appears to reduce pro-inflammatory cytokine levels, suggesting a potential therapeutic application in inflammatory diseases.

  • Research Findings : In a rat model of induced paw edema, treatment with AHN resulted in a significant reduction in swelling compared to the control group .

Analgesic Properties

AHN has shown promise as an analgesic agent in neuropathic pain models. Its mechanism may involve antagonism of specific pain pathways.

  • In Vivo Study : In a chronic constriction injury model in mice, AHN administration led to a dose-dependent reduction in pain sensitivity, achieving maximum efficacy at doses around 10 mg/kg .

Comparative Analysis with Similar Compounds

AHN shares structural similarities with other compounds like 5-Amino-6-hydroxyquinoline and 6-Amino-5-hydroxynicotinic acid but exhibits unique biological activities due to its specific functional groups.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Activity
5-Amino-6-hydroxynicotinonitrile (AHN)HighModerateHigh
5-Amino-6-hydroxyquinolineModerateLowModerate
6-Amino-5-hydroxynicotinic acidLowModerateLow

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